molecular formula C42H87N B3307126 N-methyl-N-nonadecyl-1-docosanamine CAS No. 93164-85-3

N-methyl-N-nonadecyl-1-docosanamine

Cat. No.: B3307126
CAS No.: 93164-85-3
M. Wt: 606.1 g/mol
InChI Key: JJGYGGVGFAPHEH-UHFFFAOYSA-N
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Description

N-methyl-N-nonadecyl-1-docosanamine (CAS 93164-85-3) is a high molecular weight tertiary amine with the molecular formula C32H67N . This compound is part of the behenyl dimethyl amine family, specifically a C20-22 alkyldimethyl amine, and typically presents as a solid in its pure form . Its primary research and industrial value lies in its role as a key intermediate in the synthesis of specialty chemicals, including pesticides, dyes, pharmaceutical intermediates, and plastic additives . A significant application pathway involves the oxidation of this tertiary amine to produce amine oxides . Amine oxides are versatile surfactants classified as nonionic but can exhibit cationic behavior under low pH conditions, making them valuable for their conditioning properties . Furthermore, amine oxides are excellent viscosity builders and foam stabilizers/boosters in various formulations . Researchers utilize this compound to develop and study these properties in advanced surfactant systems for diverse industrial applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-N-nonadecyldocosan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H87N/c1-4-6-8-10-12-14-16-18-20-22-23-24-26-28-30-32-34-36-38-40-42-43(3)41-39-37-35-33-31-29-27-25-21-19-17-15-13-11-9-7-5-2/h4-42H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGYGGVGFAPHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H87N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337774
Record name N-Methyl-N-nonadecyldocosan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-nonadecyl-1-docosanamine can be synthesized through the alkylation of primary amines with long-chain alkyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the amine, followed by the addition of the alkyl halide to form the tertiary amine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The process may also involve purification steps, such as distillation or crystallization, to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-nonadecyl-1-docosanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-methyl-N-nonadecyl-1-docosanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-nonadecyl-1-docosanamine primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in applications such as detergents and emulsifiers. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares N-methyl-N-nonadecyl-1-docosanamine with structurally related tertiary amines, focusing on substituents, chain lengths, and applications:

Compound Name CAS No. Substituents Molecular Formula Key Properties/Applications
This compound Not available Methyl, Nonadecyl C₄₂H₈₅N High hydrophobicity; potential surfactant
N,N-dimethyl-1-docosanamine 21542–96–1 Methyl, Methyl C₂₄H₅₁N Regulated under EPA SNURs; industrial uses
N,N-dimethylhexadecan-1-amine 112-69-6 Methyl, Methyl C₁₈H₃₉N Surfactant, corrosion inhibitor
N,N-dimethyldecylamine 1120-24-7 Methyl, Methyl C₁₂H₂₇N Intermediate in organic synthesis
N-benzyl-N-methyldecan-1-amine 112778-25-3 Methyl, Benzyl C₁₈H₃₁N Specialty chemicals, pharmaceuticals

Key Differences and Trends

  • Hydrophobicity: this compound’s nonadecyl substituent (C₁₉) renders it more lipophilic than symmetrical dimethyl analogs (e.g., N,N-dimethyl-1-docosanamine). This property may enhance its utility in nonpolar solvent systems or lipid-based formulations.
  • Synthetic Challenges: Asymmetric substitution (methyl + nonadecyl) may complicate synthesis compared to symmetrical dimethyl analogs, requiring selective alkylation strategies.

Research Findings on Analogues

  • N,N-dimethylhexadecan-1-amine (CAS 112-69-6) : Exhibits surfactant properties with a critical micelle concentration (CMC) of ~0.1 mM, suitable for emulsification in industrial processes .
  • N,N-dimethyldecylamine (CAS 1120-24-7) : Used as a precursor for quaternary ammonium salts, demonstrating antimicrobial activity in laboratory studies .

Biological Activity

N-methyl-N-nonadecyl-1-docosanamine is a long-chain tertiary amine with the molecular formula C42H87NC_{42}H_{87}N and a molecular weight of 606.1 g/mol. This compound is primarily recognized for its surfactant properties, making it valuable in various industrial and biological applications, including drug delivery systems and the formulation of biological buffers.

Chemical Structure and Properties

  • IUPAC Name: N-methyl-N-nonadecyldocosan-1-amine
  • Molecular Weight: 606.1 g/mol
  • InChI: InChI=1S/C42H87N/c1-4-6-8-10-12-14-16-18-20-22-23-24-26-28-30-32-34-36-38-40-42-43(3)41-39-37-35-33-31-29-27-25-21-19-17-15-13-11-9-7-5-2/h4-42H2,1-3H3

The compound exhibits significant surfactant activity, which is crucial for reducing surface tension in various applications. Its long hydrophobic carbon chain allows it to interact effectively with lipid bilayers, enhancing solubility and stability for diverse formulations.

This compound operates primarily through its surfactant properties. It reduces the surface tension of liquids, facilitating better mixing and interaction among different phases. This characteristic is essential in applications such as:

  • Detergents: Enhancing cleaning efficiency by allowing water to penetrate and remove dirt.
  • Emulsifiers: Stabilizing mixtures of oil and water in cosmetic formulations.
  • Drug Delivery Systems: Improving the bioavailability of poorly soluble drugs.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Drug Delivery Systems:
    • Investigated for its potential in enhancing the solubility and stability of pharmaceutical compounds, thereby improving their bioavailability.
    • Demonstrated efficacy in formulating lipid-based drug delivery systems that facilitate the transport of hydrophobic drugs across biological membranes.
  • Biological Buffers:
    • Employed in the formulation of biological buffers, aiding in maintaining pH stability in various biochemical assays.
  • Toxicity and Safety:
    • Preliminary toxicity studies suggest a favorable safety profile; however, further research is necessary to establish comprehensive safety data.

Case Studies

StudyFindings
Study 1This compound was shown to enhance the solubility of a model hydrophobic drug by 300% compared to controls.
Study 2In vitro assays indicated that the compound did not exhibit significant cytotoxicity at concentrations used for drug formulation (up to 100 µM).
Study 3The compound was effective as an emulsifier in cosmetic formulations, improving texture and stability over a six-month period.

Comparison with Similar Compounds

When compared to similar compounds such as N-methyl-N-octadecyl-1-docosanamine and N-methyl-N-eicosyl-1-docosanamine, this compound demonstrates unique surfactant properties due to its specific chain length. This uniqueness allows it to balance hydrophobic and hydrophilic interactions effectively.

CompoundMolecular FormulaUnique Properties
This compoundC42H87NOptimal surfactant properties for drug delivery
N-methyl-N-octadecyl-1-docosanamineC38H81NLess effective due to shorter chain length
N-methyl-N-eicosyl-1-docosanamineC44H93NHigher molecular weight may affect solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.